Parsaclisib

Description

Significance of PI3Kδ in Cellular Homeostasis and Disease Pathogenesis

PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is fundamental to normal cell function. mdpi.com Its expression is predominantly restricted to leukocytes, such as B cells and T cells, where it plays a vital role in immune cell activation, differentiation, migration, and survival. mdpi.comtandfonline.comnih.gov PI3Kδ is activated by various signals, including those from B cell receptors (BCR), T cell receptors (TCR), cytokine receptors, and chemokine receptors, initiating a signaling cascade that is essential for a properly functioning immune system. aai.orgnih.gov

The enzyme's role is central to maintaining immune homeostasis. For instance, it is required for the normal development and function of regulatory T cells (Tregs), which are critical for preventing autoimmunity. aai.org An optimal level of PI3Kδ activity is necessary; both hyperactivation and loss of function can lead to immune dysregulation. aai.orgnih.gov Genetic mutations that cause hyperactivity of PI3Kδ can lead to a primary immunodeficiency known as Activated PI3Kδ Syndrome (APDS), characterized by recurrent infections and autoimmunity. mdpi.comcam.ac.uk

Dysregulation of the PI3Kδ signaling pathway is a contributing factor in the pathogenesis of various diseases. Its overactivity is implicated in both hematologic malignancies and solid tumors. mdpi.com In B-cell malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, the pathway is often hyperactivated, promoting the survival and proliferation of cancer cells. nih.govnih.gov The enzyme also influences the tumor microenvironment by modulating immune responses. mdpi.com It can promote the function of immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response and support tumor progression. mdpi.comnih.gov

Furthermore, aberrant PI3Kδ activity is linked to inflammatory and autoimmune diseases. tandfonline.com It contributes to the pathogenesis of conditions like rheumatoid arthritis and has been identified as a factor in respiratory diseases by modulating airway inflammation and immune cell function. tandfonline.comwhiterose.ac.uk In diseases such as Systemic Lupus Erythematosus (SLE), PI3Kδ is essential for mediating the B- and T-cell functions that contribute to pathology. frontiersin.org

Overview of PI3Kδ Inhibitors in Academic Research

Given the critical role of PI3Kδ in various pathologies, it has become an important target for therapeutic intervention. The development of selective PI3Kδ inhibitors has been a major focus in academic and pharmaceutical research, aiming to modulate its activity in cancer and immune-related disorders. tandfonline.comnih.gov

The first PI3Kδ inhibitor to receive regulatory approval was Idelalisib (B1684644), which validated this approach, particularly for B-cell malignancies. tandfonline.comnih.gov Research has shown that inhibitors like Idelalisib can disrupt the supportive signals that cancer cells receive from their microenvironment, a key mechanism of their action in CLL. nih.gov

Academic research has explored a range of PI3Kδ inhibitors, each with different properties and selectivity profiles. These studies have been crucial for understanding the broader effects of PI3Kδ inhibition. For example, research has demonstrated that targeting PI3Kδ can not only have a direct effect on malignant cells but can also modulate the immune system to enhance anti-tumor responses. nih.govnih.gov By inhibiting PI3Kδ, the function of immunosuppressive Tregs can be diminished, potentially unleashing a more potent anti-tumor T-cell attack. nih.govfrontiersin.org

The table below provides an overview of some PI3Kδ inhibitors that have been prominent in academic research and clinical development.

| Inhibitor | Selectivity | Primary Research Area/Indication | Key Research Findings |

| Idelalisib | PI3Kδ selective | Hematologic Malignancies (CLL, FL, SLL) tandfonline.com | First approved PI3Kδ inhibitor; disrupts tumor cell interaction with the protective microenvironment. tandfonline.comnih.gov |

| Copanlisib | Pan-Class I PI3K inhibitor (with activity against PI3Kα and PI3Kδ) nih.gov | Hematologic Malignancies nih.gov | Demonstrates efficacy in B-cell malignancies. nih.gov |

| Duvelisib | Dual PI3Kδ/γ inhibitor nih.gov | Hematologic Malignancies (CLL, SLL, FL) nih.gov | Approved for use in specific B-cell cancers. nih.gov |

| Seletalisib | PI3Kδ selective | Psoriasis, Inflammatory diseases mdpi.com | Research shows it can abrogate hyperproliferation and inflammation in keratinocytes. mdpi.com |

| Roginolisib | PI3Kδ selective (allosteric inhibitor) | Solid Tumors, Uveal Melanoma | Unique allosteric binding mechanism with high selectivity; being investigated for its role in overcoming immune-mediated resistance. ionctura.com |

Research continues to evolve, with next-generation inhibitors being designed to improve selectivity and reduce off-target effects. ionctura.com The focus of ongoing academic and clinical studies is to optimize the therapeutic potential of PI3Kδ inhibition, both as a standalone therapy and in combination with other treatments like immunotherapy, across a range of diseases. mdpi.comionctura.com

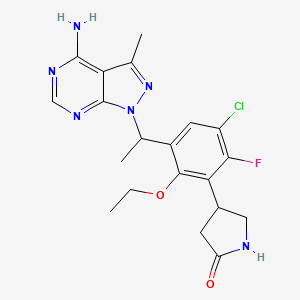

Structure

3D Structure

Properties

Molecular Formula |

C20H22ClFN6O2 |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

4-[3-[1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26) |

InChI Key |

ZQPDJCIXJHUERQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Parsaclisib

Structural Design and Medicinal Chemistry of Parsaclisib (B560406)

This compound's unique molecular architecture sets it apart from earlier PI3Kδ inhibitors. Its design is the result of medicinal chemistry efforts aimed at creating a structurally diverse and highly selective candidate. acs.orgresearchgate.net

A key feature of this compound's structure is its pyrazolopyrimidine core. acs.orgresearchgate.net This heterocyclic scaffold serves as a bioisostere of the adenine (B156593) ring of ATP, enabling it to mimic the binding interactions within the hinge region of the kinase active site. nih.gov This interaction is crucial for its inhibitory function. Docking studies suggest that the carbonyl group of a pendant lactam on the this compound molecule accepts two hydrogen bonds, which anchor it within the enzyme. sci-hub.se

Structural Distinctions from First-Generation PI3Kδ Inhibitors

This compound is distinguished from first-generation PI3Kδ inhibitors, such as idelalisib (B1684644) and duvelisib, by its fundamental structural differences. acs.orgresearchgate.netnih.gov While earlier inhibitors typically feature a purine (B94841) motif, this compound incorporates a pyrazolopyrimidine hinge-binder. acs.orgresearchgate.netacs.org Specifically, this compound is built on a monocyclic scaffold with a pyrazolopyrimidine substituent, in contrast to the bicyclic scaffold with a purine substituent found in first-generation inhibitors. nih.gov This distinct structure is believed to contribute to a different safety profile, particularly concerning hepatotoxicity that has been associated with the conserved structural features of earlier compounds. researchgate.netnih.gov

Kinase Inhibition Profile and Selectivity of this compound

This compound demonstrates a potent and highly selective inhibition of the PI3Kδ isoform.

Potency Against PI3Kδ Enzyme

In biochemical assays, this compound exhibits high potency against the PI3Kδ enzyme, with a half-maximal inhibitory concentration (IC50) of 1 nM. researchgate.netinvivochem.comnih.govnih.gov It also shows potent activity in primary cell-based assays, inhibiting the proliferation of malignant human B cells with mean IC50 values below 1 nM. nih.gov In whole-blood assays, the IC50 is 10 nM. nih.govresearchgate.net

Isoform Selectivity Profile (PI3Kα, PI3Kβ, PI3Kγ)

A defining characteristic of this compound is its remarkable selectivity for the PI3Kδ isoform over other class I PI3K isoforms. nih.govnih.gov Reports indicate that it is at least 10,000-fold to 20,000-fold more selective for PI3Kδ compared to PI3Kα, PI3Kβ, and PI3Kγ. researchgate.netnih.govcancer-research-network.comtandfonline.comtandfonline.com This high degree of selectivity is a key design feature intended to minimize off-target effects. onclive.com

Selectivity Across a Broad Kinase Panel

Beyond the PI3K family, this compound has been shown to be highly selective across a broader panel of kinases. invivochem.comcancer-research-network.com This high selectivity is crucial for reducing the potential for off-target toxicities. elevartx.com

Interactive Data Tables

Below are interactive tables summarizing the key biochemical data for this compound.

Table 1: Potency of this compound Against PI3Kδ

| Assay Type | IC50 |

| Biochemical Assay | 1 nM researchgate.netinvivochem.comnih.govnih.gov |

| Primary Cell-Based Assay (Malignant B cells) | < 1 nM nih.gov |

| Whole-Blood Assay | 10 nM nih.govresearchgate.net |

Table 2: Selectivity of this compound for PI3K Isoforms

| Isoform | Selectivity Fold vs. PI3Kδ |

| PI3Kα | >10,000 researchgate.netnih.gov to ~20,000 cancer-research-network.comtandfonline.comtandfonline.com |

| PI3Kβ | >10,000 researchgate.netnih.gov to ~20,000 cancer-research-network.comtandfonline.comtandfonline.com |

| PI3Kγ | >10,000 researchgate.netnih.gov to ~20,000 cancer-research-network.comtandfonline.comtandfonline.com |

Mechanism of Action and Intracellular Signaling Modulations by Parsaclisib

Disruption of the PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, including B-cell malignancies. Parsaclisib (B560406) specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a central role in the activation and function of immune cells.

By inhibiting PI3Kδ, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, blocks the downstream activation of AKT, a key protein kinase that mediates many of the pathway's effects. The inhibition of PI3Kδ by this compound effectively attenuates the entire PI3K/AKT/mTOR signaling cascade.

A direct consequence of this compound's inhibition of PI3Kδ is the reduced phosphorylation and activation of AKT (pAKT). In preclinical studies, this compound has been shown to potently inhibit the phosphorylation of AKT at serine 473 (Ser473) in various cell lines and animal models. For instance, in the Ramos Burkitt's lymphoma cell line, this compound inhibited anti-IgM-induced pAKT (Ser473) with a half-maximal inhibitory concentration (IC50) of 1 nM. Similarly, in mouse xenograft models using Pfeiffer diffuse large B-cell lymphoma (DLBCL) cells, oral administration of this compound led to a profound inhibition of pAKT. Pharmacokinetic analyses in clinical studies have also demonstrated that this compound achieves near-maximal inhibition of pAKT levels in whole blood.

Table 1: In Vitro and In Vivo Inhibition of pAKT by this compound

| Model System | Assay | Metric | Result | Reference |

|---|---|---|---|---|

| Ramos Burkitt's lymphoma cell line | anti-IgM-induced pAKT (Ser473) | IC50 | 1 nM | , |

| Pfeiffer DLBCL subcutaneous mouse xenograft | pAKT (Ser473) inhibition | - | Profound inhibition | , |

| Human whole blood (clinical study) | pAKT levels | - | Near-maximal inhibition |

The PI3K/AKT/mTOR pathway is fundamental for promoting cellular proliferation and ensuring cell survival. By disrupting this pathway, this compound effectively curtails the growth and induces the death of malignant B cells that are dependent on its signaling. Aberrant activation of PI3Kδ is a key event in the malignant transformation of B cells and is associated with their proliferation and survival.

In preclinical studies, this compound has demonstrated potent anti-proliferative effects across a range of B-cell malignancy cell lines. It has been shown to inhibit the proliferation of mantle cell lymphoma (MCL) and DLBCL cell lines with IC50 values of ≤10 nM. Specifically, cell lines such as Pfeiffer, SU-DHL-5, SU-DHL-6, and WSU-NHL were highly sensitive to this compound, with IC50 values ranging from 2 to 8 nM. Furthermore, this compound inhibits the proliferation of primary B cells from humans, dogs, rats, and mice with IC50 values between 0.2 and 1.7 nM.

Table 2: Anti-proliferative Activity of this compound in B-cell Malignancy Cell Lines

| Cell Line Type | Example Cell Lines | IC50 | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) | Jeko-1, Mino, JVM2, Rec-1 | ≤10 nM | , |

| Diffuse Large B-cell Lymphoma (DLBCL) | Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL, SU-DHL-4, SU-DHL-8, WILL-2 | 2-8 nM (for highly sensitive lines) | , |

| Primary B-cells (human, dog, rat, mouse) | - | 0.2-1.7 nM | , |

Modulation of B-Cell Receptor Signaling by this compound

The B-cell receptor (BCR) is a critical component of B-cell function, and its signaling is essential for B-cell development, proliferation, and differentiation. In many B-cell malignancies, constitutive signaling through the BCR pathway is a key driver of the disease. The PI3Kδ enzyme is a crucial downstream mediator of BCR signaling.

Upon antigen binding to the BCR, a signaling cascade is initiated that leads to the activation of PI3Kδ. This compound, by inhibiting PI3Kδ, directly interferes with this signaling pathway. This disruption of BCR signaling is a key mechanism through which this compound exerts its therapeutic effects in B-cell malignancies. The substantial interconnectivity between BCR and PI3Kδ-mediated signaling highlights the importance of this target.

Effects on Immune Cell Activation and Function

This compound's inhibitory effects extend beyond malignant B cells to the broader immune system, modulating the activation and function of various immune cells where PI3Kδ plays a role.

As previously mentioned, PI3Kδ is central to B-cell activation and proliferation. This compound's inhibition of this enzyme leads to a potent suppression of these processes. This is a direct consequence of the disruption of both the PI3K/AKT/mTOR and BCR signaling pathways. In primary cell-based assays, this compound has been shown to potently inhibit the proliferation of malignant human B cells.

PI3Kδ is also involved in the function of T-cells, another critical component of the adaptive immune system. Regulatory T cells (Tregs) are a specialized subset of CD4+ T cells that play a crucial role in maintaining immune tolerance and suppressing excessive immune responses. In some cancer contexts, Tregs can be co-opted by tumors to suppress anti-tumor immunity.

Preclinical studies have indicated that this compound can modulate T-cell populations. In a mouse model, this compound treatment led to a reduction in the percentage of Tregs (defined as CD4+CD25+FOXP3+ cells) in both tumors and spleens. This resulted in an increased ratio of CD4+ and CD8+ effector T cells to Tregs in these tissues, suggesting a shift towards a more active anti-tumor immune environment.

Impact on Neutrophil Activation and Reactive Oxygen Species (ROS) Release

Neutrophils are a fundamental component of the innate immune system, serving as the primary responders to infections and tissue injury. nih.gov Upon activation by various stimuli, neutrophils undergo a process known as the "respiratory burst," which is characterized by the rapid production and release of reactive oxygen species (ROS). nih.govhaematologica.org This process is primarily mediated by the multi-component enzyme NADPH oxidase (NOX2). nih.govhaematologica.org While essential for eliminating pathogens, the excessive or dysregulated release of ROS can contribute to tissue damage in various inflammatory and autoimmune diseases. nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta (δ) isoform, is a crucial regulator of neutrophil activation. researchgate.netresearcher.life PI3Kδ is implicated in the signaling cascades that lead to key neutrophil functions, including the release of ROS following stimulation by immune complexes (ICs). researchgate.net

This compound, as a potent and highly selective inhibitor of PI3Kδ, directly interferes with these signaling pathways, thereby impairing neutrophil activation. frontiersin.orgnih.govnih.gov Research has demonstrated that this compound significantly curtails the activation of neutrophils induced by immune complexes. frontiersin.orgresearchgate.net

Detailed Research Findings

Studies involving human polymorphonuclear leukocytes (PMNs), or neutrophils, have shown that this compound effectively reduces ROS release when these cells are activated by immobilized immune complexes. frontiersin.orgresearchgate.net This inhibitory effect is dose-dependent. In experiments with human neutrophils, a significant decrease in ROS production was observed at a this compound concentration of 2.5 nM, and the inhibition was nearly complete at 0.5 µM. frontiersin.org Interestingly, neutrophils from mice were found to be less sensitive to the effects of PI3Kδ inhibition by this compound compared to human neutrophils. frontiersin.org

It is critical to note that this compound's reduction of ROS is not due to any direct antioxidant properties. frontiersin.org Experiments designed to generate ROS through enzymatic means, independent of cellular activation, showed that this compound had no effect on ROS levels. frontiersin.orgresearchgate.net In contrast, the known ROS scavenger N-acetylcysteine (NAC) effectively reduced ROS in this control setting. frontiersin.orgresearchgate.net This confirms that this compound acts by inhibiting the intracellular signaling pathways responsible for ROS production within the neutrophil. frontiersin.org The mechanism involves the interruption of the signaling cascade that follows the engagement of Fc gamma receptors (FcγR) by immune complexes, a pathway in which PI3Kδ plays a pivotal role. researchgate.net

The functional consequence of this inhibition has been validated in an ex vivo model that mimics autoimmune blistering diseases. frontiersin.org In a cryosection assay using human skin, immune complexes formed by patient-derived antibodies were used to activate neutrophils. frontiersin.orgresearchgate.net This activation normally leads to the release of ROS and proteases, causing separation of the dermal-epidermal junction. frontiersin.org The addition of this compound was shown to block this tissue damage, demonstrating its ability to prevent the pathological consequences of neutrophil activation in a complex tissue environment. frontiersin.org

Furthermore, research indicates a degree of selectivity in this compound's action. While it potently inhibits ROS release stimulated by immune complexes, it was found to have no effect on neutrophil migration induced by Interleukin-8 (IL-8), a characteristic that differentiates it from some other PI3Kδ inhibitors. frontiersin.org

Table 1: Effect of this compound on Immune Complex-Induced ROS Release in Human and Murine Neutrophils

| Species | Condition | This compound Concentration | Observed Effect on ROS Release | Citation |

|---|---|---|---|---|

| Human | Immune Complex Stimulation | 2.5 nM | Significant reduction | frontiersin.org |

| Human | Immune Complex Stimulation | 0.5 µM | Almost complete inhibition | frontiersin.org |

| Murine | Immune Complex Stimulation | 2 x 10⁻⁷ M | Significant reduction | frontiersin.org |

Preclinical Pharmacological Investigations of Parsaclisib

In Vitro Studies on Cellular Models

Parsaclisib (B560406) has demonstrated direct anti-proliferative activity in various B-cell lymphoma cell lines. nih.govcancer-research-network.com The compound effectively inhibits PI3K signaling, which is crucial for cell growth and proliferation in these malignancies. nih.gov Studies have shown that this compound inhibits the proliferation of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines, with half-maximal inhibitory concentrations (IC50) typically in the low nanomolar range. medchemexpress.com For instance, in four MCL cell lines, this compound resulted in a maximal inhibition of proliferation of 70-90% with IC50 values of ≤10 nM. medchemexpress.com Similarly, several DLBCL cell lines were highly sensitive to this compound, with IC50 values ranging from 2 to 8 nM. medchemexpress.com However, it has been noted that DLBCL cell lines with MYC overexpression show insensitivity to the anti-proliferative effects of this compound. nih.govresearchgate.net

Table 1: Anti-proliferative Activity of this compound in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | IC50 (nM) | Maximal Inhibition (%) |

|---|---|---|---|

| Jeko-1 | Mantle Cell Lymphoma | ≤10 | 70-90 |

| Mino | Mantle Cell Lymphoma | ≤10 | 70-90 |

| JVM2 | Mantle Cell Lymphoma | ≤10 | 70-90 |

| Rec-1 | Mantle Cell Lymphoma | ≤10 | 70-90 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 2 | Not Reported |

| SU-DHL-5 | Diffuse Large B-cell Lymphoma | Not Reported | Not Reported |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 8 | Not Reported |

| WSU-NHL | Diffuse Large B-cell Lymphoma | Not Reported | Not Reported |

Data sourced from multiple in vitro studies. medchemexpress.com

The combination of this compound with the JAK1/2 inhibitor ruxolitinib (B1666119) has been investigated in ex vivo models using patient-derived cells from myeloproliferative neoplasms (MPN). nih.govashpublications.org In these studies, the combination therapy demonstrated a synergistic effect, leading to the abrogation of abnormal cell proliferation in CD34+ hematopoietic progenitors derived from patients with primary myelofibrosis. nih.govashpublications.org These findings suggest that targeting the PI3Kδ pathway with this compound, in conjunction with JAK inhibition, could be a promising therapeutic strategy for MPN. nih.gov

Table 2: Effects of this compound on Patient-Derived Hematopoietic Progenitors

| Cell Type | Disease Model | Treatment | Key Findings |

|---|

In vitro studies have indicated that this compound can modulate the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are key mediators in inflammatory responses. This suggests that in addition to its direct anti-tumor effects, this compound may also exert therapeutic benefits by dampening the inflammatory microenvironment that supports cancer cell survival and proliferation.

Table 3: Modulation of Pro-inflammatory Cytokines by this compound

| Cytokine | Effect |

|---|---|

| Interleukin-1β (IL-1β) | Inhibition of production. |

In Vivo Studies in Animal Models of Disease

This compound has demonstrated potent antitumor activity in syngeneic mouse models of lymphoma. nih.govcancer-research-network.commdpi.com In these models, this compound not only directly inhibits tumor growth but also modulates the tumor microenvironment by reducing immunosuppression through the inhibition of regulatory T-cells (Tregs). nih.govcancer-research-network.com

In vivo studies have shown that this compound significantly inhibits tumor growth in the A20 murine lymphoma model. cancer-research-network.commedchemexpress.commdpi.com This effect is attributed to both the direct impact on cancer cell proliferation and the immunomodulatory effects of the compound. nih.gov The inhibition of tumor growth has been observed to be dose-dependent in some xenograft models. cancer-research-network.commedchemexpress.com

Table 4: Tumor Growth Inhibition by this compound in a Syngeneic Lymphoma Model

| Animal Model | Cell Line | Key Findings |

|---|---|---|

| BALB/c mice | A20 murine lymphoma | Significant tumor growth inhibition. cancer-research-network.commedchemexpress.commdpi.com |

Effects of this compound in Syngeneic Lymphoma Models

Immunomodulatory Effects in Tumor Microenvironment

This compound, a potent and selective next-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, has demonstrated immunomodulatory activities in preclinical models of B-cell malignancies. nih.gov The tumor microenvironment (TME) often contains immunosuppressive cells, such as regulatory T cells (Tregs), that can hinder the body's natural anti-tumor immune response. mdpi.comoaepublish.com Preclinical studies have shown that this compound can indirectly control tumor growth by reducing immunosuppression through the inhibition of Tregs in a syngeneic lymphoma model. nih.gov

Inhibition of PI3Kδ by this compound has been shown to decrease the number of Tregs in both tumors and spleens. medchemexpress.com This leads to an increased ratio of CD4+ and CD8+ effector T cells to Tregs, which is indicative of a more favorable anti-tumor immune environment. medchemexpress.combmj.com Specifically, treatment with this compound has been associated with a decrease in stromal FoxP3+ cells, a marker for Tregs, resulting in a significant increase in the CD8:FoxP3 ratio. bmj.com While an increase in infiltrating CD8+ effector T cells was not directly observed, the shift in the ratio suggests a rebalancing of the immune milieu. bmj.com

Furthermore, investigations into the combination of this compound with other immunotherapies have been conducted. For instance, in a study combining the JAK1 inhibitor itacitinib (B608144) with this compound, a significant decrease in stromal FoxP3+ cells and an increase in the CD8:FoxP3 ratio were observed. bmj.com This suggests a potential synergistic effect in modulating the TME. The combination also led to a downregulation of plasma proteins primarily involved in immune cell function. bmj.com

It's important to note that while PI3Kδ inhibition can reduce the number and function of immunosuppressive Tregs, it may also affect effector T cells. mdpi.com Studies have shown that this compound can decrease the number of activated CD4+CD44high and CD8+CD44high T cells in both spleens and tumors. medchemexpress.com This highlights the complex role of PI3Kδ in regulating immune responses within the TME.

Efficacy in Myeloproliferative Neoplasm (MPN) Murine Models

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells. nih.gov The JAK-STAT signaling pathway is a key driver of these diseases. mdpi.com Preclinical studies have explored the efficacy of this compound, both as a single agent and in combination with JAK inhibitors, in murine models of MPN.

Inhibition of Abnormal Cell Proliferation

The PI3K pathway plays a crucial role downstream of JAK signaling, contributing to the proliferation of tumor cells. nih.govtandfonline.com Preclinical investigations have demonstrated that inhibiting the PI3K pathway can reduce the proliferation of MPN cells. bloodresearch.or.krtandfonline.com Specifically, the combination of this compound with the JAK1/2 inhibitor ruxolitinib has been shown to abrogate abnormal cell proliferation in an ex vivo MPN model using patient-derived CD34+ cells and in an in vivo murine model with a JAK2V617F-expressing cell line. nih.govresearchgate.net This suggests that targeting both the PI3K and JAK/STAT pathways can effectively inhibit the growth of MPN cells. tandfonline.com

Reduction of Circulating Tumor Cells and Organomegaly (e.g., Spleen Weight)

A hallmark of MPNs is an enlarged spleen (splenomegaly) due to extramedullary hematopoiesis. nih.gov Preclinical studies have shown that the combination of this compound and ruxolitinib significantly reduced circulating tumor cells and spleen weight compared to either agent alone in a murine model of MPN. nih.govresearchgate.net This indicates that the dual inhibition of the PI3K and JAK pathways can lead to a greater reduction in disease burden.

Synergistic Effects with JAK1/2 Inhibition

Preclinical evidence strongly supports a synergistic relationship between this compound and JAK1/2 inhibitors like ruxolitinib in treating MPNs. bloodresearch.or.krresearchgate.net The rationale for this combination lies in the persistent activation of the PI3K/AKT pathway in patients who become resistant to JAK inhibitor therapy. nih.govtandfonline.com By targeting this escape mechanism, the combination therapy has the potential to overcome resistance and enhance treatment efficacy. nih.gov In vitro studies have shown that the combination of PI3K and JAK1/2 inhibitors leads to synergistic inhibition of MPN cell growth, including in clonogenic assays of hematopoietic progenitors from patients with primary myelofibrosis and in JAK2V617F knock-in mouse models. nih.govresearchgate.net This synergistic activity has been observed at drug doses lower than those required for single-agent efficacy. tandfonline.com

Anti-inflammatory Activities in Animal Models of Autoimmune Diseases

The PI3Kδ signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases. nih.gov this compound's ability to modulate this pathway has been investigated in preclinical models of autoimmune conditions.

Systemic Lupus Erythematosus (SLE) Models: Renal Function and Autoantibody Levels

In multiple distinct mouse models of Systemic Lupus Erythematosus (SLE), a chronic autoimmune disease, orally administered this compound significantly reduced disease symptoms and pathology. nih.gov Treatment with this compound effectively preserved renal function, as measured by the glomerular filtration rate, and reduced the histopathological signs of nephritis. nih.gov Furthermore, this compound treatment led to a decrease in the levels of anti-dsDNA antibodies, which are a hallmark of SLE. nih.gov Transcriptomic analysis of kidney tissue from these models revealed a downregulation of inflammatory gene expression, consistent with the inhibition of the PI3Kδ pathway. nih.gov These findings suggest that by reducing autoreactive B-cells and autoantibody levels, this compound can ameliorate the severe kidney inflammation associated with lupus nephritis. nih.govgoogle.com

Sjögren's Syndrome Models: Glandular Inflammation and Autoantibody Levels

This compound, a potent and selective inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ), has been evaluated in preclinical models of Sjögren's syndrome (SS), a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands. ashpublications.orgsocmucimm.org Dysregulation of the PI3Kδ signaling pathway is implicated in the pathogenesis of such autoimmune diseases. medpath.com Incyte-funded research utilized two spontaneous mouse models of SS to investigate the efficacy of orally administered this compound on B-cell-mediated autoimmune disease. medpath.comnih.gov

The studies demonstrated that treatment with this compound significantly ameliorated the severity of salivary gland inflammation. ashpublications.orgmedpath.com Histopathological analysis of the salivary glands in treated mice showed a marked improvement in gland pathology and reduced evidence of damage compared to untreated controls. nih.gov This improvement in glandular inflammation was associated with a downregulation of inflammatory gene expression within the salivary gland tissue, as revealed by transcriptomic analysis. medpath.com This finding is consistent with the inhibition of the PI3Kδ pathway. medpath.com

Furthermore, this compound treatment led to a significant reduction in the production and circulating levels of key autoantibodies that drive inflammation in Sjögren's syndrome. ashpublications.orgmedpath.comnih.gov Specifically, in the NOD.ShiLtJ mouse model, this compound reduced plasma levels of anti-Sjögren's-syndrome-related antigen A (anti-SSA) and anti-Sjögren's-syndrome-related antigen B (anti-SSB) autoantibodies. wustl.edu The reduction in autoantibodies is a key indicator of modulating the underlying autoimmune response. nih.gov

The mechanism for these improvements was further elucidated by findings that this compound treatment reduced levels of B-cell activating factor (BAFF) in both the saliva and salivary glands of the model mice. nih.govwustl.edu BAFF is a critical signaling protein that promotes the activation and inflammatory activity of B-cells, the producers of autoantibodies. nih.gov Consistent with its mechanism of action, this compound also decreased the levels of phosphorylated protein kinase B (AKT), a downstream marker of PI3Kδ activation. nih.gov These results provide a mechanistic rationale for PI3Kδ inhibition as a therapeutic strategy for B-cell-mediated, antibody-driven autoimmune diseases like Sjögren's syndrome. nih.gov

Table 1: Effects of this compound in Preclinical Sjögren's Syndrome Models

| Model/Parameter | Finding | Source(s) |

|---|---|---|

| Spontaneous Mouse Models of SS | Ameliorated severity of salivary gland inflammation. | ashpublications.orgmedpath.com |

| Improved salivary gland pathology. | nih.gov | |

| Reduced circulating levels of autoantibodies. | ashpublications.orgnih.gov | |

| NOD.ShiLtJ Mouse Model | Reduced plasma levels of anti-SSA and anti-SSB autoantibodies. | wustl.edu |

| Biomarker Analysis (SS Models) | Reduced B-cell activating factor (BAFF) in saliva and salivary glands. | nih.govwustl.edu |

| Reduced phosphorylated protein kinase B (AKT), a marker of PI3Kδ activation. | nih.gov | |

| Downregulation of inflammatory gene expression in salivary gland tissue. | medpath.com |

Models of Inflammatory Conditions (e.g., Rheumatoid Arthritis, Colitis)

The role of the phosphoinositide 3-kinase δ (PI3Kδ) signaling pathway is well-implicated in the activation and function of adaptive immune cells that drive autoimmune disorders. frontiersin.org As such, inhibition of PI3Kδ is a rational therapeutic strategy for various inflammatory conditions. However, specific preclinical studies detailing the efficacy of this compound in established animal models of rheumatoid arthritis or inflammatory bowel disease (such as colitis) have not been extensively reported in the public domain. While clinical trial literature notes colitis as a treatment-emergent adverse event in studies for other indications, this is distinct from preclinical efficacy modeling. ashpublications.orgwustl.edu

The therapeutic rationale for investigating PI3Kδ inhibitors in conditions like rheumatoid arthritis is strong. Animal models such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) are standard for evaluating novel therapeutics and have been used to show the efficacy of other PI3Kδ inhibitors. frontiersin.orgcriver.com Similarly, various murine models of colitis, including those induced by dextran (B179266) sulphate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), are employed to study the pathogenesis of inflammatory bowel disease and test new treatments. socmucimm.orgasco.org Given this compound's demonstrated effects on B-cells and other immune cells, its investigation in these validated models would be a logical step, but such data is not currently available.

Autoimmune Blistering Disease Models

The therapeutic potential of this compound has been investigated in the context of pemphigoid diseases, a group of autoimmune blistering conditions caused by autoantibodies targeting structural proteins of the skin and mucous membranes. clinicaltrials.gov Research has utilized three distinct mouse models to evaluate the efficacy of this compound:

Antibody transfer-induced mucous membrane pemphigoid (MMP)

Antibody transfer-induced epidermolysis bullosa acquisita (EBA)

Immunization-induced EBA

The findings revealed a differential therapeutic effect of this compound across these models, which correlated directly with the underlying kinase activity profile of each condition. clinicaltrials.gov Analysis showed that PI3Kδ was part of the kinome activation network in the antibody transfer-induced MMP and immunization-induced EBA models. clinicaltrials.gov In line with this, this compound demonstrated clear therapeutic effects in these two models. clinicaltrials.gov Conversely, PI3Kδ was not found to be within the kinome activation network in the antibody transfer-induced EBA model, and consequently, this compound had no impact on clinical disease manifestation in this specific model. clinicaltrials.gov

In the antibody transfer-induced MMP model, this compound treatment partially blocked the induction of skin lesions, an effect also seen with the corticosteroid methylprednisolone. Notably, this compound, but not methylprednisolone, also significantly reduced oral blistering and erosions. This suggests that PI3Kδ inhibition may offer a particular advantage for treating the mucosal manifestations of MMP. These studies underscore that the kinase activation signature of an inflamed tissue can correlate with and predict the therapeutic outcome of a selective kinase inhibitor like this compound.

Table 2: Efficacy of this compound in Preclinical Pemphigoid Disease Models

| Pemphigoid Model | PI3Kδ in Kinome Activation Network? | Therapeutic Effect of this compound? | Specific Findings | Source(s) |

|---|---|---|---|---|

| Antibody Transfer-Induced Mucous Membrane Pemphigoid (MMP) | Yes | Yes | Partially blocked skin lesions; significantly reduced oral blistering and erosions. | clinicaltrials.gov |

| Immunization-Induced Epidermolysis Bullosa Acquisita (EBA) | Yes | Yes | Showed therapeutic effects. | clinicaltrials.gov |

| Antibody Transfer-Induced Epidermolysis Bullosa Acquisita (EBA) | No | No | No impact on clinical disease manifestation. | clinicaltrials.gov |

Pharmacokinetic and Pharmacodynamic Profiling of Parsaclisib in Preclinical Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

The pharmacokinetic (PK) properties of parsaclisib (B560406) have been evaluated in several preclinical species, including rats, dogs, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Following intravenous (IV) administration, this compound demonstrated low systemic clearance in rats, dogs, and monkeys, accounting for 26%, 2%, and 5% of hepatic blood flow, respectively. The volume of distribution at steady state (Vdss) was moderate in rats (1.54 L/kg) and monkeys (0.72 L/kg), and low in dogs (0.32 L/kg). The terminal elimination half-life after IV dosing ranged from 4.0 hours in rats to 7.3 hours in monkeys. nih.gov

Oral administration of this compound resulted in rapid absorption, with the time to reach maximum plasma concentration (Tmax) ranging from 0.3 hours in rats to 2.5 hours in monkeys. The oral bioavailability was high across the tested species: 100% in dogs, 79% in monkeys, and 74% in rats. nih.gov

Interactive Table: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Clearance (% of hepatic blood flow) | Volume of Distribution (Vdss, L/kg) | Terminal Half-Life (t½, h) | Oral Bioavailability (%) | Tmax (h) |

|---|---|---|---|---|---|---|

| Rat | IV | 26% | 1.54 | 4.0 | 74% | 0.3 |

| Dog | IV | 2% | 0.32 | N/A | 100% | N/A |

| Monkey | IV | 5% | 0.72 | 7.3 | 79% | 2.5 |

Data sourced from preclinical studies. nih.gov

In Vivo Pharmacodynamic Markers

The in vivo pharmacodynamic (PD) effects of this compound have been assessed by measuring the inhibition of phosphorylated AKT (pAKT), a key downstream effector in the PI3K signaling pathway. In a mouse xenograft model using Pfeiffer diffuse large B-cell lymphoma (DLBCL) cells, which are highly sensitive to PI3Kδ inhibition, this compound demonstrated potent inhibition of tumor growth. nih.govnih.gov

In clinical studies with patients, all tested doses of this compound remained above the 90% inhibitory concentration (IC90) for target inhibition throughout the dosing interval. nih.gov Specifically, a 20 mg once-daily dose resulted in a maximum concentration (Cmax) that was 16-fold higher and a trough concentration that was 2-fold higher than the IC90 for pAKT inhibition. nih.gov This near-maximal inhibition of pAKT in ex vivo pharmacodynamic assays was consistent with the drug's exposure levels. nih.gov The IC90 for pAKT inhibition in Pfeiffer cells in human whole blood has been determined to be 77 nM. clinicaltrials.gov

In Vitro Metabolism by Cytochrome P450 Enzymes (CYP3A4)

In vitro studies using recombinant human cytochrome P450 (CYP) enzymes have identified CYP3A4 as the primary enzyme responsible for the metabolism of this compound. nih.gov Experiments with human liver microsomes showed that ketoconazole, a potent inhibitor of CYP3A4, significantly inhibited the metabolism of this compound. nih.gov

Interspecies Comparison of Metabolism

An in vitro study comparing the metabolism of this compound across different species (rat, dog, and human) revealed a similar metabolic profile. nih.gov Importantly, no human-specific metabolites were identified, suggesting that the metabolic pathways are conserved among these species. nih.gov

Identification of Oxidative Metabolites

The primary metabolites of this compound identified from in vitro preparations were Phase 1 oxidative metabolites. nih.gov However, no major metabolites were detected in clinical plasma samples, indicating that the parent drug is the primary circulating component. nih.gov

Mechanisms of Resistance to Parsaclisib in Preclinical Models

Role of MYC Overexpression in Modulating Parsaclisib (B560406) Sensitivity in DLBCL Cells

The MYC oncogene, a critical regulator of cell proliferation and survival, plays a central role in the pathology of various lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL). nih.gov In preclinical studies, the expression level of MYC has been identified as a key factor in determining the sensitivity of DLBCL cells to this compound.

Research by Shin et al. demonstrated that enforced overexpression of MYC could render some DLBCL cell lines insensitive to treatment with this compound. nih.gov This finding suggests that high levels of MYC protein can counteract the anti-proliferative effects of PI3Kδ inhibition, thereby constituting a mechanism of resistance. The study further showed that this MYC-mediated resistance could be reversed by the addition of a BET inhibitor, a class of drugs known to reduce MYC protein levels. nih.gov This highlights a potential therapeutic strategy to overcome this compound resistance in MYC-driven lymphomas. The interplay between MYC expression and this compound sensitivity underscores the complexity of signaling networks in cancer cells and points to MYC as a predictive biomarker and a target for combination therapies.

| Cellular Context | Molecular Alteration | Effect on this compound Sensitivity | Potential Intervention | Reference |

|---|---|---|---|---|

| Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | MYC Overexpression | Decreased sensitivity / Insensitivity | Addition of a BET inhibitor to reduce MYC levels | nih.gov |

Exploration of Other Potential Molecular Resistance Pathways

While specific preclinical studies on resistance to this compound are emerging, research into the broader class of PI3K inhibitors has revealed several potential molecular pathways that could contribute to resistance. These mechanisms, often involving compensatory signaling and pathway redundancy, are likely relevant to this compound.

One major category of resistance involves the activation of "bypass" signaling pathways that circumvent the need for PI3Kδ signaling. mdpi.comnih.gov When the PI3K/AKT pathway is blocked, cancer cells can adapt by upregulating alternative pro-survival pathways. mdpi.com A prominent example is the Ras/Raf/MEK/ERK (MAPK) pathway. mdpi.comresearchgate.net Activation of this cascade can maintain cell proliferation and survival despite effective inhibition of PI3Kδ.

Another potential mechanism involves feedback loops that reactivate the PI3K pathway itself. mdpi.comaacrjournals.org Preclinical models of PI3K inhibition have shown that blocking the pathway can lead to a compensatory upregulation of upstream receptor tyrosine kinases (RTKs), such as HER3 and IGF1R. aacrjournals.org This is mediated by transcription factors like FOXO3a, which becomes active when its suppression by AKT is removed. The increased expression of RTKs can then lead to the reactivation of PI3K signaling, diminishing the inhibitor's effectiveness. aacrjournals.org

Furthermore, genetic alterations within the PI3K pathway can also confer resistance. Acquired mutations or amplification of PI3K isoforms, such as PIK3CA or PIK3CB, have been shown in preclinical models to cause resistance to PI3K inhibitors by sustaining high levels of pathway signaling. mdpi.com

| Resistance Mechanism Category | Specific Pathway/Alteration | Description | Reference |

|---|---|---|---|

| Activation of Bypass Pathways | Ras/Raf/MEK/ERK (MAPK) Pathway | Upregulation of this parallel signaling cascade can maintain cell proliferation and survival, bypassing the block on the PI3K pathway. | mdpi.comresearchgate.net |

| Compensatory Feedback Loops | Upregulation of Receptor Tyrosine Kinases (RTKs) | Inhibition of PI3K/AKT signaling can lead to FOXO-mediated transcription of RTKs (e.g., HER3, IGF1R), which in turn reactivates the PI3K pathway. | aacrjournals.org |

| Secondary Genetic Alterations | PIK3CA or PIK3CB amplification/mutation | Acquired genetic changes in the target pathway can lead to sustained PI3K signaling despite the presence of an inhibitor. | mdpi.com |

Advanced Research Methodologies and Future Perspectives for Parsaclisib Studies

Development of Next-Generation PI3Kδ Inhibitors Based on Parsaclisib's Structural Insights

This compound (B560406) (INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). incyte.comacs.orgincyte.comresearchgate.netmedchemexpress.com Its unique chemical structure, featuring a pyrazolopyrimidine hinge-binder instead of the purine (B94841) motif found in earlier PI3Kδ inhibitors like idelalisib (B1684644), offers a distinct framework for the design of new therapeutic agents. acs.org This structural difference is believed to contribute to its high selectivity and potentially reduced hepatotoxicity. researchgate.netunimi.it

Docking studies suggest that the carbonyl group of a pendant lactam in this compound's structure forms two hydrogen bonds with Thr750 and Lys708, anchoring the molecule within the enzyme. sci-hub.se This interaction with non-conserved residues is a key factor in achieving isoform selectivity. sci-hub.se The development of future PI3Kδ inhibitors can leverage these structural insights by designing compounds that optimize interactions within this binding pocket. The goal is to enhance potency and selectivity, thereby minimizing off-target effects. sci-hub.see-century.us

This compound's design has already demonstrated success in creating a highly selective inhibitor. acs.orglymphomahub.com Future research can build upon this by exploring further modifications to the pyrazolopyrimidine core and the pendant lactam to fine-tune binding kinetics and improve pharmacological properties. The aim is to develop compounds with even greater specificity and a more favorable therapeutic window.

In Vitro and In Vivo Models for Studying PI3Kδ Pathway Dysregulation

The study of PI3Kδ pathway dysregulation relies on a variety of in vitro and in vivo models that recapitulate the pathological conditions driven by its hyperactivity.

In Vitro Models:

Cell Lines: Cancer cell lines, such as those derived from B-cell malignancies like mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), are fundamental tools. medchemexpress.com For example, this compound has been shown to inhibit the proliferation of MCL and DLBCL cell lines. medchemexpress.com The Ramos Burkitt's lymphoma cell line is used to assess the inhibition of anti-IgM-induced phosphorylation of AKT (pAKT), a downstream effector of PI3Kδ. medchemexpress.com

Primary Cells: Primary B cells isolated from humans, dogs, rats, and mice are used to evaluate the inhibitory effects on receptor activation. medchemexpress.com

Genetically Engineered Cell Lines: Cell lines can be engineered to ectopically express variants of p110δ, the catalytic subunit of PI3Kδ, that are associated with activated PI3Kδ syndrome (APDS). ashpublications.org These models are crucial for studying the direct effects of inhibitors on disease-causing mutations.

In Vivo Models:

Xenograft Models: Immunodeficient mice, such as BALB/c or CB17.SCID mice, are implanted with human tumor cells to create xenograft models. medchemexpress.comresearchgate.net For instance, the A20 murine lymphoma cell line and the Pfeiffer human DLBCL cell line have been used to demonstrate the anti-tumor efficacy of this compound in vivo. acs.orgmedchemexpress.com

Genetically Engineered Mouse Models (GEMMs): Mice with genetic modifications that lead to hyperactivation of the PI3Kδ pathway, such as those with gain-of-function mutations in PIK3CD (the gene encoding p110δ), are invaluable for studying the systemic effects of PI3Kδ dysregulation and the therapeutic potential of inhibitors. aai.org These models, sometimes referred to as aPIK3CD mice, exhibit features of immune dysregulation seen in human APDS. aai.org

Adoptive Transfer Models: The transfer of leukemic cells, such as those from Eµ-TCL1 transgenic mice (a model for chronic lymphocytic leukemia), into syngeneic wild-type mice allows for the study of disease progression and treatment response in a more controlled setting. frontiersin.org

These models are essential for understanding the biological consequences of PI3Kδ pathway dysregulation and for the preclinical evaluation of novel inhibitors like this compound.

Integration of Multi-Omics Approaches in this compound Research

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive understanding of the molecular mechanisms underlying the effects of this compound and the broader PI3Kδ pathway. mdpi.comnih.govnih.govproteobiojournal.combiochemjournal.comisaaa.org This systems biology approach can reveal novel biomarkers, identify mechanisms of drug resistance, and guide the development of personalized therapies. mdpi.comnih.govnih.gov

| Omics Approach | Application in this compound Research | Potential Insights |

| Genomics | Sequencing of tumor samples from patients treated with this compound. | Identification of mutations that confer sensitivity or resistance to the drug. nih.gov |

| Transcriptomics | RNA sequencing of cells or tissues before and after this compound treatment. | Understanding the impact on gene expression profiles and identifying downstream signaling pathways affected by PI3Kδ inhibition. frontiersin.org |

| Proteomics | Mass spectrometry-based analysis of protein expression and post-translational modifications. | Characterizing changes in the proteome, including the phosphorylation status of key signaling proteins like AKT, to confirm target engagement and elucidate downstream effects. nih.govmdpi.com |

| Metabolomics | Analysis of small molecule metabolites in biological samples. | Revealing alterations in cellular metabolism resulting from PI3Kδ inhibition. nih.govisaaa.orgmdpi.com |

By integrating these different layers of biological information, researchers can construct a more complete picture of how this compound functions at a molecular level. nih.govresearchgate.net For example, combining genomic and transcriptomic data can link specific genetic alterations to changes in gene expression that influence drug response. Similarly, integrating proteomic and metabolomic data can reveal how changes in protein signaling translate into altered metabolic states. This holistic approach is crucial for advancing our understanding of this compound and for optimizing its clinical application.

Computational Modeling and Molecular Dynamics Simulations of this compound-Target Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between this compound and its target, the p110δ catalytic subunit of PI3Kδ, at an atomic level. frontiersin.orgyoutube.com These methods provide insights into the binding mechanism, stability of the drug-target complex, and the structural basis for this compound's high selectivity.

Docking Studies: Initial computational approaches often involve molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. sci-hub.se As previously mentioned, docking studies for this compound have suggested key hydrogen bond interactions that anchor the molecule in the active site of PI3Kδ. sci-hub.se

Molecular Dynamics (MD) Simulations: MD simulations build upon docking results by simulating the movement of atoms in the drug-target complex over time. frontiersin.orgyoutube.com This provides a dynamic view of the interaction and can be used to:

Assess Binding Stability: MD simulations can calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the this compound-PI3Kδ complex. frontiersin.org

Characterize Dynamic Interactions: These simulations can reveal transient interactions and conformational changes that are not apparent from static crystal structures. frontiersin.org

Calculate Binding Free Energy: Methods like MMGBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding affinity of this compound to PI3Kδ and compare it to other inhibitors. frontiersin.org

While a crystal structure of this compound bound to PI3Kδ has not been publicly released, computational modeling has been instrumental in understanding its binding mode. sci-hub.se Future computational studies could involve comparing the dynamics of this compound bound to PI3Kδ with its binding to other PI3K isoforms to further elucidate the molecular basis of its selectivity. e-century.us These in silico approaches can guide the design of next-generation inhibitors with improved properties. larvol.com

Unexplored Immunomodulatory Roles of PI3Kδ Inhibition by this compound Beyond Known Lymphoid Effects

While the effects of PI3Kδ inhibition on B and T lymphocytes are well-documented, emerging research suggests that inhibitors like this compound may have broader immunomodulatory roles that extend beyond these known lymphoid effects. mdpi.comcam.ac.uk PI3Kδ is also expressed in other immune cells, including myeloid-derived suppressor cells (MDSCs), dendritic cells (DCs), and natural killer (NK) cells, suggesting that its inhibition could impact their function. frontiersin.orgmdpi.comaacrjournals.org

Potential Effects on Other Immune Cells:

Regulatory T cells (Tregs): PI3Kδ is crucial for Treg function, and its inhibition can suppress their immunosuppressive activity. mdpi.comcam.ac.ukaacrjournals.orgashpublications.orgaacrjournals.org This can lead to an enhanced anti-tumor immune response. mdpi.comcam.ac.uk this compound has been shown to reduce the percentage of Tregs in tumors and spleens in a mouse lymphoma model. medchemexpress.com

Myeloid-Derived Suppressor Cells (MDSCs): Inhibition of PI3Kδ may also impact MDSCs, another key immunosuppressive cell population in the tumor microenvironment. mdpi.com

Dendritic Cells (DCs): PI3Kδ signaling in DCs can influence cytokine production and their ability to prime T cell responses. frontiersin.orgfrontiersin.org Inhibition of PI3Kδ may shift DCs towards a more pro-inflammatory phenotype, enhancing anti-tumor immunity. frontiersin.org

Natural Killer (NK) Cells: The PI3Kδ pathway plays a role in NK cell cytokine generation, suggesting that its inhibition could modulate their function. frontiersin.org

Impact on the Tumor Microenvironment (TME): By modulating the function of various immune cells, PI3Kδ inhibitors like this compound can reshape the TME from an immunosuppressive to an immune-supportive state. mdpi.comaacrjournals.org This can involve disrupting the interaction between cancer cells and their protective stromal environment. aacrjournals.org The immunomodulatory effects of this compound are an active area of investigation, with the potential to expand its therapeutic applications, possibly in combination with other immunotherapies like checkpoint inhibitors. mdpi.com

Investigation of this compound in Rare or Orphan Disease Models Driven by PI3Kδ Pathway

The central role of the PI3Kδ pathway in certain genetic disorders makes it a compelling target for therapeutic intervention in rare or orphan diseases. mdpi.com A prime example is Activated PI3Kδ Syndrome (APDS), also known as PI3KCD-related immunodeficiency, which is caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes. riaponline.itresearchgate.netaboutscience.euseejph.com These mutations lead to hyperactivation of the PI3Kδ pathway, resulting in a primary immunodeficiency characterized by recurrent infections, lymphoproliferation, and autoimmunity. riaponline.itresearchgate.netseejph.com

This compound in APDS Models: Given that this compound is a potent and selective PI3Kδ inhibitor, it holds theoretical promise for treating APDS. While clinical trials with this compound in APDS have not been the primary focus to date, its mechanism of action directly addresses the underlying molecular defect in this disease. Other selective PI3Kδ inhibitors, such as leniolisib, have shown efficacy in clinical trials for APDS by reducing PI3K/AKT pathway activity, normalizing immune cell populations, and ameliorating lymphoproliferation. ashpublications.orgriaponline.it

Other Potential Rare Disease Applications: The investigation of this compound could be extended to other rare diseases where PI3Kδ pathway dysregulation is implicated. These may include certain autoimmune conditions characterized by hyperactive B cells or other overgrowth syndromes with a PI3K pathway component. mdpi.comfrontiersin.org Preclinical studies using relevant animal models of these diseases would be the first step in exploring the potential utility of this compound in these indications. For example, mouse models of lupus have been used to demonstrate the therapeutic potential of dual PI3Kδ/γ inhibition. frontiersin.org Similar models could be employed to evaluate the efficacy of a highly selective PI3Kδ inhibitor like this compound.

The development of targeted therapies for rare diseases is a significant unmet need, and the specific mechanism of action of this compound makes it a candidate for investigation in disorders driven by a hyperactive PI3Kδ pathway.

Q & A

Q. What is the molecular mechanism of action of parsaclisib in B-cell malignancies, and how does it differ from first-generation PI3Kδ inhibitors?

this compound is a highly selective PI3Kδ inhibitor that disrupts PI3K-mediated proliferative signaling in malignant B cells and modulates the tumor microenvironment by reducing immunosuppressive regulatory T cells (Tregs) . Unlike first-generation inhibitors, this compound demonstrates reduced hepatotoxicity in preclinical models, attributed to structural optimizations that enhance target specificity . Key methodological approaches to validate this include:

Q. Which preclinical models are most suitable for studying this compound’s efficacy in B-cell lymphoma?

The A20 murine B-cell lymphoma model is widely used to evaluate this compound’s antitumor activity. This model allows for:

- In vivo tumor growth inhibition assays to measure reductions in tumor volume .

- Immune profiling of splenic and tumor-infiltrating lymphocytes to assess microenvironmental changes .

- Dose-response studies to establish optimal dosing regimens (e.g., 20 mg once daily for complete PI3Kδ pathway inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s impact on T-cell memory subsets across different experimental conditions?

this compound reduces CD44high memory T cells in spleens but shows variable effects on tumor-infiltrating subsets . To address this:

Q. What experimental strategies can overcome MYC-driven resistance to this compound in diffuse large B-cell lymphoma (DLBCL)?

MYC overexpression in DLBCL cell lines correlates with this compound resistance. Methodological approaches include:

- Combination therapy screens using BET inhibitors (e.g., JQ1) to synergistically suppress MYC transcription .

- CRISPR-Cas9 knockout models to validate MYC’s role in PI3Kδ inhibitor resistance.

- Patient-derived xenografts (PDXs) to test translational relevance of combinatorial regimens .

Q. How should researchers design studies to assess this compound’s immunomodulatory effects while minimizing confounding variables?

- Controlled syngeneic models to eliminate genetic variability in immune responses.

- Multiparametric flow cytometry panels to simultaneously analyze B-cell apoptosis, T-cell exhaustion markers (e.g., PD-1), and cytokine profiles.

- Single-cell RNA sequencing to identify transcriptomic signatures of PI3Kδ inhibition in immune subsets .

Methodological Considerations

Q. What statistical frameworks are critical for analyzing this compound’s preclinical efficacy data?

- Mixed-effects models to account for variability in tumor growth rates across animal cohorts.

- Kaplan-Meier survival analysis with log-rank tests for time-to-progression endpoints.

- Benjamini-Hochberg correction for high-dimensional flow cytometry data to reduce false discovery rates .

Q. How can researchers validate this compound’s target engagement in vitro and in vivo?

- Phospho-flow cytometry to measure pAKT suppression in B-cell lines post-treatment.

- PET imaging with PI3Kδ-specific radiotracers in xenograft models.

- Pharmacodynamic biomarker assays (e.g., serum CXCL13 levels) in clinical trial biospecimens .

Data Interpretation Challenges

Q. How should conflicting data on this compound’s hepatotoxicity profile be reconciled across studies?

While this compound shows reduced hepatotoxicity compared to earlier inhibitors, variability may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.